molecular formula C16H16F6N6O3 B11699843 N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11699843
M. Wt: 454.33 g/mol
InChI Key: AJVPZTOSBMBBRV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine-2,4-diamine family, characterized by a triazine core substituted with two amine groups at positions 2 and 2. The unique structural features include:

  • N-(butan-2-yl) group: A branched alkyl chain at position 2, enhancing lipophilicity and steric bulk.
  • N'-(4-nitrophenyl) group: A strongly electron-withdrawing aromatic substituent at position 4, which may influence electronic properties and binding interactions.

Synthetic routes for analogous triazine derivatives often involve nucleophilic substitution or condensation reactions, as seen in the preparation of compounds with propynyloxy or morpholinyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The introduction of butan-2-yl, hexafluoropropan-2-yl, and nitrophenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts or solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as automated reactors and in-line monitoring systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the nitrophenyl group, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are often employed to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituents Molecular Weight Key Properties
Target Compound N-(butan-2-yl), 6-(hexafluoropropan-2-yloxy), N'-(4-nitrophenyl) ~502.3* High electronegativity, fluorinated stability, strong electron-withdrawing effects
N,N'-bis(4-nitrophenyl)-6-(2-propynyloxy) N,N'-bis(4-nitrophenyl), 6-(propynyloxy) 407.345 Electron-withdrawing nitro groups, potential herbicidal activity
N2-(2-methoxyphenyl)-6-(3-methylbenzofuranyl) N2-(2-methoxyphenyl), 6-(3-methylbenzofuranyl) Not reported Aromatic and heterocyclic substituents, possible pharmaceutical applications
6-(4-Morpholinyl)-N-phenyl-N'-[3-(trifluoromethyl)phenyl] 6-(morpholinyl), N-phenyl, N'-(3-trifluoromethylphenyl) Not reported Polar morpholinyl group, enhanced solubility in aqueous media
N~2~-benzyl-6-(trifluoroethoxy)-N~4~-(trifluoromethoxyphenyl) N-benzyl, 6-(trifluoroethoxy), N'-(trifluoromethoxyphenyl) 459.35 High lipophilicity, fluorinated substituents

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Groups : The target compound’s 4-nitrophenyl and hexafluoropropan-2-yloxy groups provide stronger electron-withdrawing effects compared to methoxyphenyl or morpholinyl groups in analogs .

Fluorination : The hexafluoropropan-2-yloxy group introduces six fluorine atoms, enhancing metabolic stability and resistance to oxidation compared to trifluoroethoxy or trifluoromethylphenyl groups .

Spectral and Physicochemical Comparisons

Infrared (IR) Spectroscopy:

  • The target compound’s C-F stretches (1100–1300 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) differ from analogs like N,N'-bis(4-nitrophenyl)-6-(propynyloxy), which lacks fluorinated substituents but shows strong C≡C stretches (~2100 cm⁻¹) .
  • Absence of C=O bands (1663–1682 cm⁻¹) in the target compound confirms the absence of hydrazinecarbothioamide tautomers, a feature observed in triazole derivatives .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : The 4-nitrophenyl group deshields aromatic protons (δ ~8.2–8.4 ppm), while the hexafluoropropan-2-yloxy group causes splitting due to coupling with fluorine nuclei .
  • ¹⁹F NMR : Distinct signals for the hexafluoropropan-2-yloxy group (δ ~-70 to -75 ppm) contrast with trifluoroethoxy (δ ~-80 ppm) or trifluoromethylphenyl (δ ~-60 ppm) groups in analogs .

Functional and Application-Based Differences

  • Agrochemical Potential: Unlike atrazine (a triazine herbicide with ethyl/isopropyl groups), the target compound’s nitro and fluorinated groups may enhance binding to plant enzymes or receptors, though specific activity data are lacking .
  • Solubility : The morpholinyl group in ’s compound increases polarity, whereas the target’s fluorinated and branched substituents may favor lipid membrane interaction .

Biological Activity

N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound can be characterized by its triazine core and the presence of a nitrophenyl group. The hexafluoropropane moiety contributes to its hydrophobic properties, potentially influencing its interaction with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with triazine structures often exhibit significant anticancer properties. The presence of the nitrophenyl group is associated with enhanced cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that similar triazine derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines including HT29 and Jurkat cells .

Antibacterial Properties

The compound's antibacterial potential has been evaluated against both Gram-positive and Gram-negative bacteria. The nitro group is known to enhance the antibacterial efficacy of compounds.

  • Research Findings : Compounds with similar structures have shown promising results against drug-resistant bacterial strains .

Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties. This is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.

  • Experimental Data : In vitro assays have indicated that related compounds significantly reduce reactive oxygen species (ROS) levels in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. The following points summarize key findings:

  • Nitrophenyl Group : Essential for enhancing cytotoxicity and antibacterial activity.
  • Triazine Core : Provides a scaffold that supports various substituents which can modulate activity.
  • Hydrophobic Moieties : The hexafluoropropane segment may improve membrane permeability and bioavailability.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerHT29< 10 µM
AnticancerJurkat< 15 µM
AntibacterialE. coli20 µg/mL
AntioxidantHuman fibroblasts50 µM

Properties

Molecular Formula

C16H16F6N6O3

Molecular Weight

454.33 g/mol

IUPAC Name

2-N-butan-2-yl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H16F6N6O3/c1-3-8(2)23-12-25-13(24-9-4-6-10(7-5-9)28(29)30)27-14(26-12)31-11(15(17,18)19)16(20,21)22/h4-8,11H,3H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

AJVPZTOSBMBBRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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